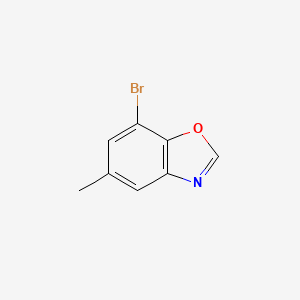![molecular formula C10H13ClO2 B6618094 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene CAS No. 145905-21-1](/img/structure/B6618094.png)
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloropropan-2-yl)oxy]-4-methoxybenzene, also known as chloropropan-2-yloxybenzene, is a compound of interest to the scientific community due to its potential to act as a synthetic intermediate in the production of various pharmaceuticals and industrial chemicals. This compound is of particular interest due to its ability to undergo a number of different reactions, including nucleophilic substitution, electrophilic substitution, and oxidative coupling. In
Aplicaciones Científicas De Investigación
Chloropropan-2-yloxybenzene has a wide range of uses in scientific research. It has been used in the synthesis of a number of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. It has also been used in the synthesis of industrial chemicals, such as solvents, dyes, and fragrances. Additionally, it has been used in the synthesis of a variety of other compounds, including polymers, surfactants, and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene is not completely understood. However, it is believed that the compound undergoes a series of reactions, including nucleophilic substitution, electrophilic substitution, and oxidative coupling. These reactions result in the formation of a new C-C bond and the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene are not fully understood. However, it is believed that the compound may have a number of different effects on the body. It has been suggested that the compound may have anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it is believed that the compound may have an effect on the central nervous system, as it has been shown to interact with receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene in laboratory experiments include its relatively low cost, its availability, and its ability to undergo a variety of different reactions. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. It is highly toxic and should be handled with caution. Additionally, it is not soluble in water and must be used in an organic solvent.
Direcciones Futuras
The future of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene is promising. It has a wide range of potential applications in the synthesis of pharmaceuticals and industrial chemicals. Additionally, it has the potential to be used in the development of new materials, such as polymers, surfactants, and catalysts. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
Chloropropan-2-yloxybenzene is typically synthesized through a process known as the Friedel-Crafts alkylation reaction. This reaction involves the use of a Lewis acid, such as aluminum chloride, to catalyze the reaction between a substituted benzene molecule and an alkyl halide. This reaction results in the formation of a new C-C bond and the formation of the desired product. Other methods used to synthesize 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene include the use of a Grignard reagent and a Wittig reaction.
Propiedades
IUPAC Name |
1-(1-chloropropan-2-yloxy)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIUFFZPYGXDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Chloropropan-2-yl)oxy]-4-methoxybenzene | |
CAS RN |
145905-21-1 |
Source


|
| Record name | 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)



![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)



![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)
